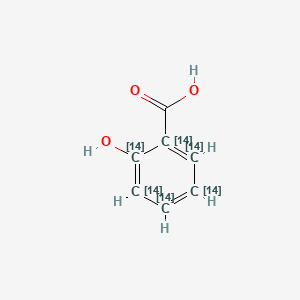
Salicylic acid-ring-UL-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic acid-ring-UL-14C is a radiolabeled compound where the carbon atoms in the benzene ring of salicylic acid are replaced with the radioactive isotope carbon-14. This compound is primarily used in scientific research as a tracer to study various biochemical and physiological processes due to its radioactive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of salicylic acid-ring-UL-14C involves the incorporation of carbon-14 into the benzene ring of salicylic acid. This is typically achieved by reacting salicylic acid with a carbon-14 labeled precursor under specific conditions that allow for the substitution of the carbon atoms in the ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety protocols due to the radioactive nature of the compound. The final product is usually purified and tested for its specific activity and extent of labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Salicylic acid-ring-UL-14C undergoes various chemical reactions, including:
Oxidation: Conversion to 2,5-dihydroxybenzoic acid.
Reduction: Formation of catechol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 2,5-dihydroxybenzoic acid.
Reduction: Catechol.
Substitution: Nitro-salicylic acid, bromo-salicylic acid.
Applications De Recherche Scientifique
Salicylic acid-ring-UL-14C is extensively used in various fields of scientific research:
Chemistry: As a tracer in studying reaction mechanisms and pathways.
Biology: To track metabolic pathways and understand the distribution and metabolism of salicylic acid in organisms.
Medicine: In pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of salicylic acid.
Industry: Used in the development of new drugs and in the study of environmental fate and transport of chemicals
Mécanisme D'action
Salicylic acid-ring-UL-14C exerts its effects by mimicking the behavior of non-labeled salicylic acid. It targets specific molecular pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The radiolabel allows researchers to track the compound’s movement and interactions within biological systems, providing insights into its pharmacodynamics and pharmacokinetics .
Comparaison Avec Des Composés Similaires
Acetylsalicylic acid-ring-14C (Aspirin): Similar in structure but with an acetyl group attached to the hydroxyl group of salicylic acid.
Salicylic acid-ring-UL-13C: Another isotopically labeled version but with carbon-13 instead of carbon-14.
Uniqueness: Salicylic acid-ring-UL-14C is unique due to its radioactive labeling, which provides a powerful tool for tracing and studying biochemical processes. Its applications in research are more extensive compared to non-radioactive or differently labeled analogs .
Propriétés
Formule moléculaire |
C7H6O3 |
|---|---|
Poids moléculaire |
150.076 g/mol |
Nom IUPAC |
6-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+2,2+2,3+2,4+2,5+2,6+2 |
Clé InChI |
YGSDEFSMJLZEOE-YROCTSJKSA-N |
SMILES isomérique |
[14CH]1=[14CH][14CH]=[14C]([14C](=[14CH]1)C(=O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


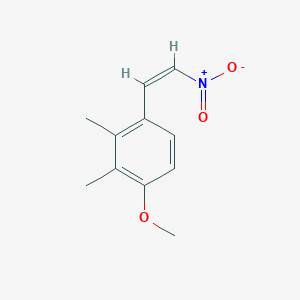
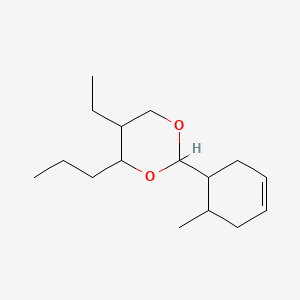
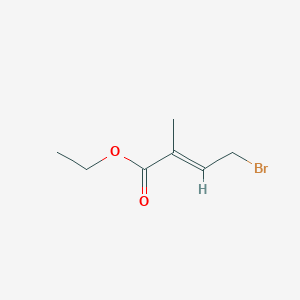

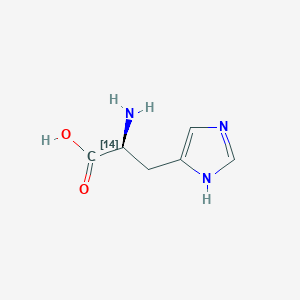

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

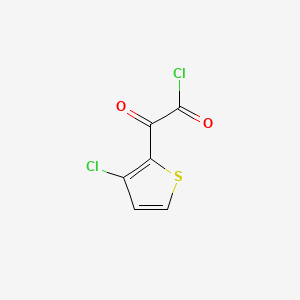
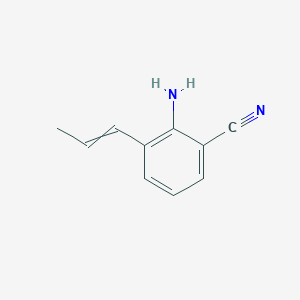

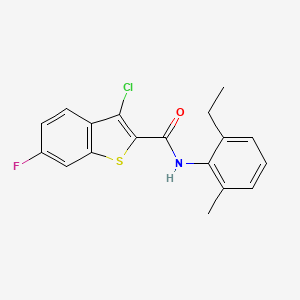
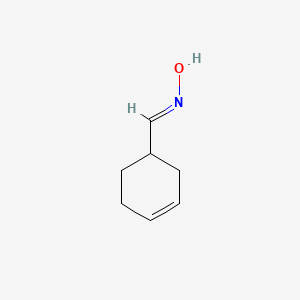
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)
